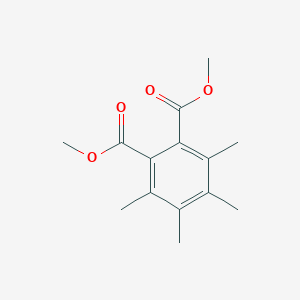
6-Hydroxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxynaphthalene-1-sulfonate is an organic compound with the molecular formula C10H8O4S. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a sulfonate group at the 1st position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxynaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the reaction of naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid, which is then hydroxylated using a suitable hydroxylating agent .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and specific reaction conditions to ensure high yield and purity. For instance, disodium 1,5-naphthalenedisulfonate can be reacted with caustic soda liquid in a high-pressure kettle at temperatures ranging from 227-230°C and pressures of 1-2 MPa .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for nitration, and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions include various hydroxylated and sulfonated derivatives of naphthalene, which are useful intermediates in the synthesis of dyes and other organic compounds .
Scientific Research Applications
6-Hydroxynaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: It is used in the development of diagnostic agents and therapeutic compounds.
Industry: It is employed in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxynaphthalene-1-sulfonate involves its interaction with specific molecular targets. For instance, it can bind to proteins via its sulfonate moiety, anchoring to cationic side chains and interacting with hydrophobic pockets. This binding can alter the protein’s conformation and function, making it useful in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Hydroxynaphthalene-1-sulfonate include:
- 6-Hydroxynaphthalene-2-sulfonate
- 5-Hydroxynaphthalene-1-sulfonate
- Aminonaphthalenesulfonic acids
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to act as a fluorescent probe and its versatility in undergoing various chemical reactions make it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C10H7O4S- |
|---|---|
Molecular Weight |
223.23g/mol |
IUPAC Name |
6-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6,11H,(H,12,13,14)/p-1 |
InChI Key |
SCOSSUFXFMVRJQ-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


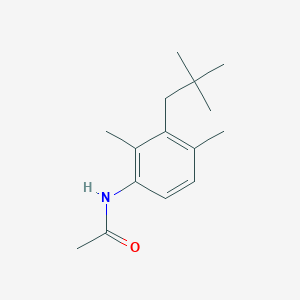

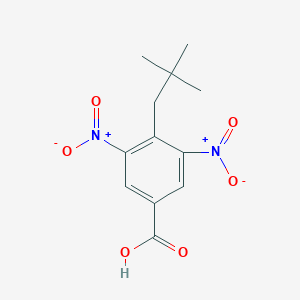
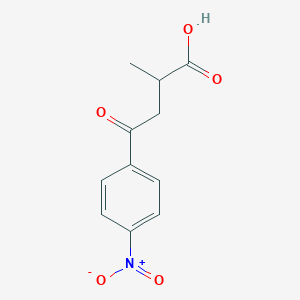

![1,6,7,8,9,9-Hexachloro-2,3,4,5-tetramethyltricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B515120.png)
![methyl 7-hydroxy-1,2,2a,7a-tetramethyl-7,7a-dihydro-2aH-cyclobuta[a]indene-7-carboxylate](/img/structure/B515121.png)
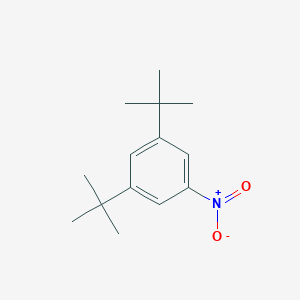
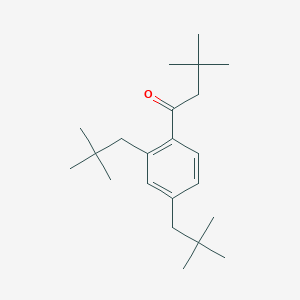
![N-[4-(2,2-dimethylpropyl)phenyl]acetamide](/img/structure/B515125.png)
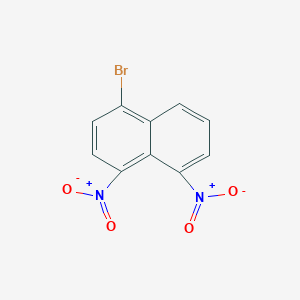
![Dimethyl bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate](/img/structure/B515127.png)
![Bis[(4-nitrophenyl)methyl] phosphate](/img/structure/B515128.png)
